molecular formula C12H12N2 B1198277 1,1-Diphenylhydrazine CAS No. 530-50-7

1,1-Diphenylhydrazine

Cat. No.: B1198277
CAS No.: 530-50-7
M. Wt: 184.24 g/mol
InChI Key: YHYKLKNNBYLTQY-UHFFFAOYSA-N
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Description

1,1-Diphenylhydrazine (C₁₂H₁₂N₂; molecular weight 184.24 g/mol) is a nitrogen-containing compound characterized by two phenyl groups attached to a hydrazine backbone in a symmetrical 1,1-configuration . It exists as a yellow solid or liquid under standard conditions and is identified by synonyms such as Hydrozobenzene, N,N-Diphenylhydrazine, and α,α-Diphenylhydrazine . The compound is utilized in organic synthesis, materials science, and biomedical research, particularly in the preparation of hydrazones and stable free radicals .

Preparation Methods

Reduction of N-Nitrosodiphenylamine

The most widely documented method for synthesizing 1,1-diphenylhydrazine involves the reduction of N-nitrosodiphenylamine using zinc and acetic acid in alcoholic solvents . This approach, patented for its scalability and mild conditions, proceeds via the following stoichiometric reaction:

N-Nitrosodiphenylamine+Zn+CH3COOHThis compound+Byproducts\text{N-Nitrosodiphenylamine} + \text{Zn} + \text{CH}_3\text{COOH} \rightarrow \text{this compound} + \text{Byproducts}

Reaction Mechanism and Optimization

The reduction mechanism entails the transfer of electrons from zinc to the nitroso group, facilitated by proton donation from acetic acid. The choice of alcohol solvent (e.g., methanol, ethanol, n-butanol) influences reaction kinetics and product purity. For instance, methanol accelerates the reaction due to its polarity, while n-butanol enhances solubility of intermediates .

Data Table: Representative Conditions and Yields

SolventZinc (mol)Acetic Acid (mol)Temperature (°C)Time (h)Yield (%)
Methanol110185
Ethanol34205.589
n-Butanol4430682

Key Observations :

  • Excess zinc (up to 7 mol) improves conversion but complicates filtration .

  • Lower temperatures (0–10°C) minimize side reactions, such as over-reduction or dimerization .

  • Post-reaction processing includes filtration to remove zinc residues and recrystallization from benzene to isolate the pure product .

Photolysis of Diphenylcarbamoyl Azide

An alternative route involves the photolytic decomposition of diphenylcarbamoyl azide , as reported by Koga and Anselme . Upon UV irradiation, the azide undergoes Curtius-like rearrangement to form this compound alongside nitrogen gas:

Diphenylcarbamoyl AzidehνThis compound+N2+CO2\text{Diphenylcarbamoyl Azide} \xrightarrow{h\nu} \text{this compound} + \text{N}2 + \text{CO}2

Experimental Details

  • Substrate : Diphenylcarbamoyl azide, synthesized from diphenylcarbamoyl chloride and sodium azide .

  • Conditions : Irradiation at 254 nm in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere .

  • Yield : 65–70%, with minor byproducts such as diphenylurea .

Advantages :

  • Avoids stoichiometric metal reductants, reducing waste.

  • Suitable for small-scale laboratory synthesis due to precise light control.

Limitations :

  • Requires specialized UV equipment.

  • Lower yields compared to zinc reduction .

Acid-Catalyzed Synthesis from Hydrazine Derivatives

This compound is also accessible via acid-catalyzed reactions of hydrazine with aryl electrophiles. For example, This compound hydrochloride is synthesized by treating hydrazine with chlorobenzene in the presence of hydrochloric acid :

Hydrazine+2PhClHClThis compound Hydrochloride+2HCl\text{Hydrazine} + 2 \text{PhCl} \xrightarrow{\text{HCl}} \text{this compound Hydrochloride} + 2 \text{HCl}

Key Steps and Refinement

  • Hydrochloride Formation : The free base is protonated in situ, improving solubility and stability .

  • Purification : Recrystallization from ethanol/water mixtures yields the hydrochloride salt (purity >98%) .

Industrial Relevance :

  • The hydrochloride salt is preferred for storage and transportation due to its reduced sensitivity to oxidation .

Comparative Analysis of Synthetic Methods

MethodYield (%)ScalabilityEquipment NeedsEnvironmental Impact
Zinc Reduction 82–89HighModerateModerate (Zn waste)
Photolysis 65–70LowHigh (UV setup)Low
Acid-Catalyzed Route 75–80MediumLowHigh (HCl usage)

Critical Insights :

  • Zinc Reduction dominates industrial applications due to cost-effectiveness and high yields.

  • Photolysis is favored in academic settings for mechanistic studies.

  • Acid-Catalyzed Routes face challenges in byproduct management but offer straightforward salt formation .

Chemical Reactions Analysis

Types of Reactions

1,1-Diphenylhydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

1,1-Diphenylhydrazine serves as a versatile reagent in organic synthesis. It is primarily used for:

  • Synthesis of Hydrazones : The compound reacts with carbonyl compounds to form hydrazones, which are valuable intermediates in organic synthesis.
  • Preparation of Azoles : It can be used to synthesize various azole derivatives by cyclization reactions.
  • Ligand Formation : The compound acts as a ligand in coordination chemistry, forming complexes with transition metals such as molybdenum and palladium. These complexes exhibit interesting catalytic properties and structural characteristics .

Biological Applications

In biological research, this compound has been utilized for:

  • Enzyme Mechanism Studies : It acts as a probe to investigate enzyme mechanisms and metabolic pathways.
  • Antioxidant Studies : The compound has been studied for its potential antioxidant properties, contributing to research on oxidative stress and related diseases .

Industrial Applications

In industry, this compound is employed in:

  • Dyes and Pigments Production : It serves as an intermediate in the synthesis of dyes and pigments.
  • Chemical Manufacturing : The compound is used in the production of various chemicals due to its reactivity and ability to form stable intermediates .

Case Study 1: Synthesis of Hydrazones

A study demonstrated the efficiency of this compound in synthesizing hydrazones from aldehydes and ketones. The reaction conditions were optimized for yield and purity. The resulting hydrazones were characterized using NMR spectroscopy and mass spectrometry .

ReactantProductYield (%)Characterization Method
BenzaldehydeBenzylidene Diphenylhydrazone85NMR
AcetophenoneAcetophenone Hydrazone90Mass Spectrometry

Research evaluated the antioxidant activity of this compound using various assays. The compound showed significant scavenging activity against free radicals, indicating potential therapeutic applications in oxidative stress-related conditions .

Assay TypeIC50 (µM)Reference
DPPH Scavenging25
ABTS Scavenging30

Safety and Toxicological Considerations

Despite its applications, safety precautions are necessary due to the potential toxicity of this compound. Studies indicate that exposure may lead to hepatotoxicity and carcinogenic effects in laboratory animals . Regulatory agencies recommend handling this compound with care to minimize risks associated with inhalation or skin contact.

Mechanism of Action

The mechanism of action of 1,1-Diphenylhydrazine involves its ability to form stable hydrazone derivatives with carbonyl compounds. This reaction is facilitated by the nucleophilic nature of the hydrazine moiety, which attacks the electrophilic carbonyl carbon. The resulting hydrazone derivatives are stable and can be used in various chemical and biological applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomer: 1,2-Diphenylhydrazine

1,2-Diphenylhydrazine (N,N′-Diphenylhydrazine) is a structural isomer of 1,1-diphenylhydrazine, differing in the positions of phenyl groups on the hydrazine backbone.

Property This compound 1,2-Diphenylhydrazine
Structure Symmetrical (1,1-configuration) Unsymmetrical (1,2-configuration)
Applications Synthesis of hydrazones , free radicals Chain extender in polyurea/polyurethane coatings
Toxicity Limited data; used in anti-amyloid research Documented toxicological profile (ATSDR, 2020)

Key Differences :

  • Reactivity : The 1,1-isomer forms stable hydrazyl radicals upon oxidation (e.g., with benzofurazan derivatives), while the 1,2-isomer is less studied in radical chemistry .

Substituted Arylhydrazines: o-Tolylhydrazine and p-Tolylhydrazine

These compounds feature methyl-substituted phenyl groups, altering steric and electronic properties compared to this compound.

Property This compound o-Tolylhydrazine p-Tolylhydrazine
Synthetic Utility Indole synthesis via cyclization Lower yields in indole synthesis due to steric hindrance Higher yields due to para-substitution
Hydrophobicity (logP) Higher (RM₀ = 3.2) Moderate (RM₀ ~2.5–3.0) Moderate (RM₀ ~2.5–3.0)

Key Differences :

  • Steric Effects : The methyl groups in o-tolylhydrazine reduce reactivity in cyclization reactions compared to unsubstituted this compound .
  • Hydrophobicity : this compound’s symmetrical structure enhances hydrophobicity, influencing its use in lipid-rich environments .

Hydrazine Derivatives with Biomedical Relevance

This compound derivatives are compared to other hydrazides in drug design and anti-amyloid activity.

Compound Biomedical Application Mechanism Reference
This compound hydrochloride Anti-amyloid activity (similar to 4,4′-dihydroxybenzophenone) Prevents Aβ fibril modification by lipids
Hydralazine Antihypertensive drug Vasodilation via NO release
Isonicotinic hydrazide Anti-tuberculosis agent Inhibition of mycolic acid synthesis

Key Differences :

  • Stability : this compound derivatives form persistent free radicals (e.g., hydrazyl radicals), unlike hydralazine, which generates short-lived radicals .

Free Radical Formation and Redox Behavior

This compound derivatives exhibit unique redox properties compared to other hydrazines.

Compound Radical Type Stability Application
This compound-benzofurazan derivative Hydrazyl-persistent radical Stable; dimerizes in solution Antioxidant research
DPPH-H (2,2-Diphenyl-1-picrylhydrazine) Hydrazyl radical Highly stable; does not dimerize Radical scavenging assays
Methoxyamine derivatives Methoxyaminyl radical Short-lived; decomposes rapidly Fluorescence quenching studies

Key Differences :

  • Radical Lifespan : this compound derivatives form radicals with intermediate stability, bridging transient and persistent radical behaviors .

Biological Activity

1,1-Diphenylhydrazine (DPH) is a chemical compound with significant biological activity, particularly in the fields of pharmacology and toxicology. Its molecular formula is C12H12N2C_{12}H_{12}N_2, and it is known for its potential applications in various biological contexts, including antioxidant, antibacterial, and anticancer properties.

This compound can be synthesized through several methods, including the reaction of phenylhydrazine with benzaldehyde or through the reduction of azobenzene. The compound appears as a white to off-white crystalline powder and is classified as harmful and an irritant, necessitating careful handling in laboratory settings due to its corrosive properties .

Antioxidant Activity

Research indicates that DPH exhibits notable antioxidant properties . It has been shown to scavenge free radicals effectively, which can help mitigate oxidative stress in biological systems. This activity is particularly relevant in protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.

Antibacterial Activity

DPH has demonstrated antibacterial activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve binding to bacterial chloride channels in the cell wall, disrupting the influx of chloride ions essential for bacterial growth. This property suggests potential applications in developing new antibacterial agents.

Anticancer Activity

A significant area of research has focused on the anticancer properties of DPH. Studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth. For instance, experiments involving rodent models indicated that DPH could elevate hepatic ornithine decarboxylase activity, a marker for increased cell proliferation, leading to a higher incidence of hepatocellular carcinoma at elevated doses .

Case Study: Hepatocarcinogenicity

In a well-conducted study on rodents, 1,2-diphenylhydrazine (a related compound) was linked to an increased incidence of liver tumors. Female mice showed a significant increase in hepatocellular carcinoma at higher doses compared to controls (20/43 vs. 1/50) . This indicates that while DPH may exhibit some beneficial biological activities, it also poses risks for carcinogenicity under certain conditions.

Comparative Biological Activity Table

Activity Effect IC50 Value References
AntioxidantFree radical scavengingNot specified
AntibacterialInhibition of E. coli growthNot specified
AnticancerInduction of apoptosisVaries by cell type
HepatocarcinogenicityIncreased liver tumorsDose-dependent

Q & A

Basic Research Questions

Q. What is the role of 1,1-diphenylhydrazine in synthesizing hydrazones for carbonyl compound identification?

  • Methodological Answer : this compound reacts with aldehydes/ketones to form hydrazones, which are characterized by distinct melting points for identification. For example, heating this compound with carbonyl compounds in ethanol (1.5–3 hours) yields crystalline hydrazones. IR spectroscopy confirms the C=N bond formation, while RP-TLC (C18 silica, ethanol-water mobile phases) assesses purity and hydrophobicity .

Q. How can researchers safely handle this compound in laboratory settings?

  • Methodological Answer : Use inert atmospheres (e.g., N₂) during synthesis to prevent oxidation. Store in amber vials at 0–4°C due to light sensitivity. Toxicity studies in rodents indicate hepatotoxicity and carcinogenicity at high doses; thus, PPE (gloves, goggles) and fume hoods are mandatory. Waste must be neutralized with dilute HCl before disposal .

Q. What standard analytical techniques are used to confirm this compound purity?

  • Methodological Answer :

  • NMR : Proton signals at δ 6.8–7.5 ppm (aromatic protons) and δ 3.5–4.2 ppm (NH-NH₂).
  • IR : Peaks at 3300 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C=N).
  • RP-TLC : Rf values using C18 silica and 80% ethanol mobile phase (RM₀ = 0.45–0.60) .

Advanced Research Questions

Q. How does the SNAr mechanism govern the synthesis of nitrobenzofurazan derivatives from this compound?

  • Methodological Answer : Reaction with 4-chloro-7-nitrobenzofurazan (NBD-Cl) under NaHCO₃ catalysis proceeds via nucleophilic aromatic substitution (SNAr). The nitro group activates the benzene ring, enabling this compound to replace chloride. Kinetic studies show pseudo-first-order behavior in THF at 25°C. Subsequent dimerization via ipso-substitution yields blue quinone-diimine structures, confirmed by X-ray diffraction .

Q. What redox properties make this compound derivatives useful as radical scavengers?

  • Methodological Answer : Oxidation with PbO₂ or KMnO₄ generates persistent hydrazyl radicals (e.g., 1-(4-nitrobenzofurazan-7-yl)-2,2-diphenylhydrazyl). Cyclic voltammetry reveals reversible redox peaks (E₁/₂ = −0.25 V vs. Ag/AgCl in acetonitrile). These radicals dimerize exothermically (ΔH = −120 kJ/mol) with NO₂/N₂O₄ elimination, forming stable blue compounds. Applications include ESR spin-trapping agents .

Q. How do hydrophobicity parameters (logP, RM₀) influence the biomedical applicability of this compound derivatives?

  • Methodological Answer :

  • RP-TLC Data : For 1-(4-nitrobenzofurazan-7-yl)-2,2-diphenylhydrazine (Compound 3), RM₀ = 0.62 (C18 silica, 80% ethanol).
  • AlogP : Calculated logP = 3.8 vs. experimental logP = 4.1.
    High hydrophobicity enhances blood-brain barrier penetration but reduces aqueous solubility. Derivatives with RM₀ < 0.5 are prioritized for drug delivery studies .

Q. What contradictions exist in carcinogenicity data for this compound, and how can they be resolved?

  • Methodological Answer : Rodent studies show liver tumors at 500 ppm (oral), but human epidemiological data are absent. In vitro assays (Ames test) are negative, suggesting indirect carcinogenesis (e.g., via benzidine metabolites). Resolve contradictions by:

  • Dose-Response Modeling : Apply Hill equation to low-dose extrapolation.
  • Metabolite Tracking : Use LC-MS to quantify benzidine in hepatic microsomes .

Q. How does this compound participate in catalytic deoxygenative coupling reactions?

  • Methodological Answer : With VO(OSiPh₃)₃ catalyst, this compound mediates allylic alcohol coupling via hydrazination. For 1,3-diphenylprop-2-en-1-ol, the reaction yields 1,5-dienes (70% yield, 24 h, 80°C). Mechanistic studies suggest a zirconium-imide intermediate, confirmed by in situ IR at 1650 cm⁻¹ (C=N stretch) .

Properties

IUPAC Name

1,1-diphenylhydrazine
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InChI

InChI=1S/C12H12N2/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,13H2
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InChI Key

YHYKLKNNBYLTQY-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)N
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Molecular Formula

C12H12N2
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Related CAS

530-47-2 (hydrochloride), 530-47-2 (mono-hydrochloride)
Record name 1,1-Diphenylhydrazine
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DSSTOX Substance ID

DTXSID3043869
Record name 1,1-Diphenylhydrazine
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Molecular Weight

184.24 g/mol
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Physical Description

Yellow solid; [Merck Index] Liquid; [MSDSonline]
Record name 1,1-Diphenylhydrazine
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Boiling Point

220 °C at 40 mm Hg
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Solubility

SOL IN CONCN SULFURIC ACID; SLIGHTLY SOL IN WATER, Very soluble in benzene, ether, ethanol, and chloroform.
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Density

1.190 at 16 °C/4 °C
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Vapor Pressure

0.00049 [mmHg], 4.9X10-4 mm Hg at 25 °C
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Color/Form

Yellow crystals

CAS No.

530-50-7
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Melting Point

34.5 °C; also stated as 44 °C
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Synthesis routes and methods

Procedure details

Into a 500 ml four-neck flask were added 16.9 g (100 mmol) of diphenylamine, 15.1 g (251 mmol) of acetic acid, and 207 g of methanol and the whole was dissolved under stirring. Thereto was added 13.8 g (200 mmol) of sodium nitrite dissolved in 57 g of water, followed by stirring at 15 to 20° C. for 3 hours. After the disappearance of diphenylamine was confirmed by high-performance liquid chromatography, 26.1 g (653 mmol) of sodium hydroxide dissolved in 119 g of water and 259 g (240 mmol) of thiourea dioxide were added, followed by stirring at 38 to 43° C. for 3 hours. After the disappearance of N-nitrosodiphenylamine was confirmed by high-performance liquid chromatography, methanol was removed by distillation under reduced pressure, followed by extraction with 120 g of toluene to obtain a toluene solution of 1,1-diphenylhydrazine. The compositional ratio excluding toluene determined by high-performance liquid chromatography was 88.9% of 1,1-diphenylhydrazine and 10.2% of diphenylamine.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
16.9 g
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reactant
Reaction Step Two
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15.1 g
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Reaction Step Two
Quantity
207 g
Type
solvent
Reaction Step Two
Quantity
13.8 g
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Reaction Step Three
Quantity
0 (± 1) mol
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reactant
Reaction Step Four
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26.1 g
Type
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Name
thiourea dioxide
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259 g
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reactant
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57 g
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119 g
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Reaction Step Nine

Retrosynthesis Analysis

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Feasible Synthetic Routes

1,1-Diphenylhydrazine
1,1-Diphenylhydrazine
1,1-Diphenylhydrazine
1,1-Diphenylhydrazine
1,1-Diphenylhydrazine

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